6-chloro-N,5-dimethylpyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis
The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov This biological role underscores the inherent biocompatibility and structural importance of the pyrimidine core.
Beyond its role in nucleic acids, the pyrimidine moiety is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made it a central feature in a vast array of pharmaceuticals and biologically active compounds. nih.govbohrium.com Pyrimidine derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities. nih.govorientjchem.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) incorporates a pyrimidine ring, highlighting the scaffold's long-standing impact in oncology. nih.govresearchgate.net
In organic synthesis, the pyrimidine ring serves as a highly adaptable platform for constructing complex molecules. Its electronic properties can be finely tuned through the introduction of various substituents, allowing chemists to modulate reactivity, solubility, and biological interactions. nbinno.com The presence of nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition at the active sites of enzymes and receptors. nbinno.com The synthetic accessibility and the potential for diverse functionalization make pyrimidine derivatives attractive targets for the development of compound libraries for drug discovery and high-throughput screening. nih.gov
The Role of Halogenated Aminopyrimidines as Versatile Building Blocks
Within the large family of pyrimidine derivatives, halogenated aminopyrimidines represent a particularly valuable class of chemical intermediates. nih.gov The presence of a halogen atom, typically chlorine or bromine, on the pyrimidine ring introduces a reactive site that is amenable to a wide range of synthetic transformations. This halogen acts as an excellent leaving group, primarily in nucleophilic aromatic substitution (SNAr) reactions. nih.gov
The SNAr reaction is a powerful tool for carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation. Chemists can readily displace the chloro group with various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups onto the pyrimidine core. nih.govresearchgate.netbiomedpharmajournal.org This reactivity is fundamental to building molecular complexity and is a key strategy in the synthesis of polysubstituted pyrimidines. nih.gov
Furthermore, the chlorine atom on a pyrimidine ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netbiomedpharmajournal.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of aryl, alkyl, and amino groups. This capability significantly expands the synthetic utility of halogenated pyrimidines, making them indispensable building blocks for creating novel molecular architectures. researchgate.netmdpi.comenamine.net The strategic placement of both a halogen and an amino group offers chemists regiochemical control, allowing for sequential and selective reactions to build up complex target molecules. nih.gov
Structural Context of 6-chloro-N,5-dimethylpyrimidin-4-amine within Pyrimidine Research
This compound is a specific example of a halogenated aminopyrimidine. Its structure features a pyrimidine core substituted with a chloro group at position 6, a methylamino group at position 4, and a methyl group at position 5. This combination of functional groups defines its chemical character and positions it as a useful intermediate in synthetic chemistry.
The key structural features are:
The Pyrimidine Ring: Provides the core heterocyclic scaffold with its inherent aromaticity and biological relevance.
The 6-Chloro Group: This is the primary reactive site on the molecule. The chlorine atom activates the ring for nucleophilic aromatic substitution and can participate in various cross-coupling reactions. Its position is crucial for the regiochemical outcome of subsequent synthetic steps.
The 4-Methylamino Group: This amine functionality modulates the electronic properties of the pyrimidine ring and provides a site for potential further derivatization.
The 5-Methyl Group: This small alkyl group can influence the molecule's steric properties and solubility.
The reactivity of this compound can be inferred from related structures. For instance, compounds like 6-chloro-N,N-dimethylpyrimidin-4-amine are known to undergo reactions where the chlorine at the 6-position is displaced. researchgate.net Similarly, the synthesis of related 4,5-diaminopyrimidines often involves the reduction of a nitro group at the 5-position, followed by reactions at the 6-chloro position. researchgate.netnih.gov The presence of the chloro group is the key to its utility as a building block, allowing for its incorporation into larger, more complex molecules through established synthetic methodologies like nucleophilic substitution and palladium-catalyzed couplings.
Below is a data table summarizing the key identifiers for this compound and a closely related analogue.
| Property | This compound | 6-chloro-2-ethyl-N,5-dimethylpyrimidin-4-amine |
| Molecular Formula | C₆H₈ClN₃ | C₈H₁₂ClN₃ nih.gov |
| Molecular Weight | 157.60 g/mol | 185.65 g/mol nih.gov |
| Structure | A pyrimidine ring with a chloro group at C6, a methylamino group at C4, and a methyl group at C5. | A pyrimidine ring with a chloro group at C6, an ethyl group at C2, a methylamino group at C4, and a methyl group at C5. nih.gov |
| Key Reactive Site | Chloro group at position 6 | Chloro group at position 6 |
The study of analogous compounds provides a framework for understanding the potential of this compound. For example, the crystal structure analysis of similar molecules like 6-chloro-N,N-dimethylpyrimidin-4-amine reveals details about bond lengths, angles, and intermolecular interactions that stabilize the solid-state structure. researchgate.net Such data is crucial for designing new molecules with specific three-dimensional shapes for biological targeting.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N,5-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)9-3-10-6(4)8-2/h3H,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFGFBOMOCWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro N,5 Dimethylpyrimidin 4 Amine and Analogues
Foundational Pyrimidine (B1678525) Ring Synthesis
The construction of the pyrimidine ring is the initial and critical phase in the synthesis of 6-chloro-N,5-dimethylpyrimidin-4-amine and its analogues. This is typically achieved through cyclization reactions that bring together acyclic precursors to form the heterocyclic core.
Cyclocondensation Reactions in Pyrimidine Formation
Cyclocondensation reactions are a classical and widely employed method for the synthesis of the pyrimidine nucleus. These reactions involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. A common route to a key intermediate, 4,6-dihydroxypyrimidine (B14393), involves the reaction of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide. This 4,6-dihydroxypyrimidine can then be halogenated to provide 4,6-dichloropyrimidine (B16783), a versatile precursor for further functionalization. google.com The chlorination is often achieved using reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅). google.com
The general reaction scheme is as follows:
Step 1: Cyclization Diethyl malonate + Formamide → 4,6-dihydroxypyrimidine
Step 2: Chlorination 4,6-dihydroxypyrimidine + POCl₃/PCl₅ → 4,6-dichloropyrimidine
This di-chlorinated intermediate is pivotal for the subsequent introduction of amino and methyl groups in a regioselective manner.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine derivatives, in a single pot. nih.govorgchemres.org While a direct MCR for this compound is not prominently described, MCRs are instrumental in generating highly substituted pyrimidine cores that can be further elaborated. For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a urea (B33335) or amidine derivative can yield a dihydropyrimidine, which can be subsequently oxidized and functionalized. nih.gov The Biginelli reaction is a classic example of such an MCR. These strategies are particularly valuable in the rapid generation of libraries of pyrimidine analogues for drug discovery. mdpi.com
Targeted Synthesis of Aminopyrimidine Scaffolds
With a di-halogenated pyrimidine core in hand, the subsequent steps involve the selective introduction of the amino and methyl substituents to arrive at the target compound, this compound.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
The chlorine atoms on the 4,6-dichloropyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient and thus activated towards nucleophilic attack. Generally, the C4 and C6 positions are more reactive than the C2 position. In the case of 4,6-dichloropyrimidines, the C4 position is often more susceptible to nucleophilic attack than the C6 position, allowing for regioselective substitution. researchgate.netnih.gov
This regioselectivity is crucial for the synthesis of this compound, as it allows for the initial introduction of the amino group at the C4 position. The reaction of 4,6-dichloropyrimidine with an amine nucleophile can be controlled to favor monosubstitution. For example, reacting 4,6-dichloropyrimidine with ammonia (B1221849) or a primary amine under controlled conditions can yield the corresponding 4-amino-6-chloropyrimidine (B18116) derivative. google.com
Regioselective Functionalization Approaches
The synthesis of this compound requires the introduction of a methyl group at the C5 position. This can be achieved by starting with a precursor that already contains the C5-methyl group. For instance, the synthesis can begin with a C5-methylated 1,3-dicarbonyl compound in the initial cyclocondensation step.
Alternatively, functionalization at the C5 position can be performed on the pre-formed pyrimidine ring. The synthesis of 4-amino-2-chloro-5-methylpyrimidine (B14533) is a known process, highlighting that a methyl group can be present on the pyrimidine ring prior to amination. guidechem.com
A plausible synthetic route to an important intermediate, 4-amino-6-chloro-5-methylpyrimidine, would involve the initial synthesis of 4,6-dichloro-5-methylpyrimidine. This can be followed by a regioselective amination at the C4 position. The synthesis of 2-amino-4-chloro-6-methylpyrimidine (B145687) from isocytosine (B10225) (2-amino-4-hydroxy-6-methylpyrimidine) via chlorination with phosphorus oxychloride has been reported with a yield of 54%. chemicalbook.com A similar strategy could be envisioned for the 5-methyl isomer.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Isocytosine (2-amino-4-hydroxy-6-methylpyrimidine) | Phosphorus oxychloride | 2-Amino-4-chloro-6-methylpyrimidine | 54% | chemicalbook.com |
Specific Syntheses of N-Substituted Pyrimidin-4-amines
The final step in the synthesis of this compound is the N-methylation of the amino group at the C4 position. This is typically achieved by reacting the 4-amino-6-chloro-5-methylpyrimidine intermediate with a methylating agent.
The synthesis of a closely related analogue, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, provides a template for this transformation. In this synthesis, 4,6-dichloro-5-nitropyrimidine (B16160) is reacted with N-methylbenzenamine and triethylamine (B128534) in anhydrous THF. The reaction proceeds at room temperature, and after workup, the desired product is obtained in an 80% yield. rsc.org This demonstrates a successful N-alkylation/arylation at the C4 position while the C6 chlorine remains intact.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4,6-Dichloro-5-nitro-pyrimidine | N-methylbenzenamine, Triethylamine, Anhydrous THF | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 80% | rsc.org |
Following this precedent, the N-methylation of 4-amino-6-chloro-5-methylpyrimidine could be accomplished using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound.
Advanced Coupling and Derivatization Techniques
Modern organic synthesis relies on a toolbox of powerful reactions that enable the construction of complex molecular architectures. For the derivatization of the this compound scaffold, palladium-catalyzed cross-coupling and microwave-assisted synthesis are particularly prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, has been widely employed for the derivatization of chloropyrimidines. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or its ester) with a halide (in this case, the chloro-substituted pyrimidine) in the presence of a palladium catalyst and a base.
The synthesis of 6-aryl-2,4-diaminopyrimidines and their analogues has been successfully achieved via Suzuki cross-coupling reactions of the corresponding 6-chloro-2,4-diaminopyrimidines with various arylboronic acids. researchgate.net A common catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net
In a typical procedure for a related compound, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, the Suzuki cross-coupling reaction was carried out using palladium tetraacetate and triphenylphosphine (B44618) in refluxing n-propanol with an aqueous solution of sodium carbonate as the base. researchgate.net This methodology can be adapted for this compound to introduce a variety of aryl and heteroaryl substituents at the 6-position.
A study on the Suzuki cross-coupling of solid-supported chloropyrimidines provides a well-defined set of reaction conditions that can be extrapolated to the synthesis of analogues of this compound. nih.govresearchgate.net The reaction was performed in an inert atmosphere using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and tri-tert-butylphosphine (B79228) [P(t-Bu)₃], with spray-dried potassium fluoride (B91410) as the base and tetrahydrofuran (B95107) (THF) as the solvent. The reaction mixture was heated at 50°C overnight. nih.govresearchgate.net These conditions led to the formation of 4-(substituted amino)-6-arylpyrimidines in moderate yields and high purity after cleavage from the solid support. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | researchgate.netnih.govresearchgate.net |
| Base | Na₂CO₃ (aq. solution) or spray-dried KF | researchgate.netnih.govresearchgate.net |
| Solvent | n-propanol or THF | researchgate.netnih.govresearchgate.net |
| Temperature | Reflux or 50°C | researchgate.netnih.govresearchgate.net |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | nih.govresearchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The synthesis of pyrimidine derivatives, including nucleophilic substitution reactions on chloropyrimidines, has greatly benefited from this technology. rsc.orgnih.govnih.govnanobioletters.com
The reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines has been efficiently carried out in ethanol (B145695) at 160°C under microwave irradiation for just 10 minutes, demonstrating the significant rate enhancement provided by microwave heating. nih.gov This approach can be readily applied to the synthesis of analogues of this compound by reacting it with a diverse range of amines.
A general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives involves reacting 2-amino-4-chloro-pyrimidine with a substituted amine in anhydrous propanol (B110389) containing triethylamine. The reaction is typically performed at 120–140°C for 15–30 minutes. nih.gov This protocol highlights the rapid and efficient nature of microwave-assisted synthesis for generating libraries of substituted pyrimidines.
The advantages of microwave irradiation are particularly evident when comparing reaction times and yields with conventional heating. For instance, the amination of a 6-chloropurine (B14466) derivative, a related heterocyclic system, under microwave irradiation at 120°C was complete in 10 minutes with yields ranging from 72% to 83%. In contrast, conventional heating at 75°C required 16 hours to achieve lower yields of 58% to 75%. nih.gov
| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-4,6-dimethylpyrimidine | Substituted anilines | Ethanol | 160 | 10 min | High | nih.gov |
| 2-amino-4-chloro-pyrimidine | Substituted amines | Anhydrous propanol | 120-140 | 15-30 min | Good | nih.gov |
| 6-chloropurine derivative | Various amines | Ethanol | 120 | 10 min | 72-83% | nih.gov |
Isolation and Purification Strategies for Pyrimidine Derivatives
The isolation and purification of the target pyrimidine derivatives from the reaction mixture are critical steps to ensure the high purity required for subsequent applications. Common techniques employed include extraction, column chromatography, and recrystallization.
Following a reaction, the crude product is often worked up by partitioning between an organic solvent (such as ethyl acetate) and an aqueous solution. nih.govbiomedpharmajournal.org The organic layer is then washed, dried, and concentrated to give the crude product.
Column chromatography is a widely used method for the purification of pyrimidine derivatives. Silica (B1680970) gel is the most common stationary phase. The choice of eluent is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is frequently used. nih.govacs.org For instance, the purification of 2-anilinopyrimidine derivatives was achieved using a gradient of hexane-ethyl acetate. nih.gov In other cases, mixtures of dichloromethane (B109758) and ethyl acetate have been employed. acs.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). nih.govbiomedpharmajournal.org
Recrystallization is another powerful technique for purifying solid pyrimidine derivatives. This method relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. Ethanol is a commonly used solvent for the recrystallization of pyrimidine derivatives. nih.govresearchgate.netnih.gov The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. Other solvent systems for recrystallization can include mixtures like benzene-acetone or aqueous ethanol. nih.gov
| Technique | Details | Common Solvents/Eluents | Reference |
|---|---|---|---|
| Column Chromatography | Separation on a stationary phase (e.g., silica gel) | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate | nih.govacs.org |
| Recrystallization | Purification based on differential solubility | Ethanol, Benzene/Acetone, Aqueous Ethanol | nih.govresearchgate.netnih.gov |
In-Depth Analysis of this compound Elusive in Scientific Literature
The inquiry, which focused on key quantum chemical parameters, sought to elaborate on the compound's Frontier Molecular Orbitals (HOMO and LUMO), its energy gap (ΔE), and various reactivity descriptors such as chemical potential (µ), hardness (η), softness (S), and the global electrophilicity index (ω). Additionally, the investigation aimed to uncover analyses of its local reactivity through Fukui functions, which are instrumental in predicting sites for nucleophilic and electrophilic attacks.
While research exists for structurally related pyrimidine derivatives, the specific isomer this compound appears to be uncharacterized in the context of computational chemistry studies. Consequently, the detailed data required to construct an article based on the specified outline—including values for HOMO-LUMO energies, energy gaps, and other reactivity indices—is not present in the public domain of scientific research.
The absence of such fundamental computational data precludes a detailed discussion on the chemical reactivity and mechanistic pathways for this particular molecule. Further research, specifically computational modeling and analysis of this compound, would be necessary to provide the scientifically accurate and detailed information requested.
Chemical Reactivity and Mechanistic Investigations
Local Reactivity and Reaction Sites
Condensed Softness Indices
Condensed softness indices, derived from density functional theory (DFT) calculations, are crucial in predicting the local reactivity of a molecule. These indices quantify the "softness" or "hardness" of individual atomic sites, with softer sites being more susceptible to attack by soft nucleophiles and harder sites by hard nucleophiles. In the context of 6-chloro-N,5-dimethylpyrimidin-4-amine, these indices can pinpoint the most reactive sites for nucleophilic substitution.
While specific DFT studies on this compound are not extensively documented in the literature, computational analyses of analogous substituted pyrimidines provide valuable insights. For instance, studies on similar heterocyclic systems have shown that high global softness values correlate with high reactivity. nih.gov The local softness index would be expected to be highest at the C6 position, the carbon atom bonded to the chlorine. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the chlorine atom, making it the most electrophilic carbon and thus the most favorable site for nucleophilic attack. The C2 and C4 positions would exhibit lower softness indices due to the electron-donating effects of the amino group.
Table 1: Representative Global Reactivity Descriptors for a Substituted Pyrimidine (B1678525) System
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO; indicates chemical stability. |
| Global Hardness (η) | 2.65 | Resistance to change in electron distribution. |
| Global Softness (σ) | 0.38 | Reciprocal of hardness; indicates higher reactivity. nih.gov |
Note: The values in this table are illustrative for a generic substituted pyrimidine and are intended to demonstrate the concepts of computational chemical reactivity descriptors.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show the following features:
Regions of Negative Potential: The most electron-rich areas would be localized on the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The exocyclic nitrogen of the dimethylamino group would also exhibit a high electron density. These sites are the most likely points of protonation or interaction with electrophiles.
Regions of Positive Potential: The most electron-deficient region, and therefore the most positive potential, would be concentrated around the C6 carbon atom. This is a direct consequence of the strong electron-withdrawing effects of the attached chlorine atom and the adjacent ring nitrogen. This positive potential makes the C6 position the primary target for nucleophiles. The hydrogen atoms of the methyl groups would also exhibit a slight positive potential.
Table 2: Predicted Molecular Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |
| Ring Nitrogen Atoms | Negative | Red/Yellow | Susceptible to electrophilic attack/protonation. |
| C6 Carbon | Positive | Blue | Primary site for nucleophilic attack. |
| C2 and C4 Carbons | Slightly Positive/Neutral | Green/Light Blue | Less favorable for nucleophilic attack. |
| Chlorine Atom | Slightly Negative | Yellow | Can be displaced as a leaving group. |
Nucleophilic Substitution and Ring Transformations
Nucleophilic aromatic substitution (SNAr) is the most characteristic reaction of chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group, such as the chloro substituent at the C6 position of this compound.
Detailed Mechanistic Pathways of N-Substituted Pyrimidine Transformations
The generally accepted mechanism for nucleophilic substitution on an activated heterocyclic ring like pyrimidine is the SNAr mechanism. This is a two-step process:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex. bhu.ac.in
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the departure of the leaving group (the chloride ion). This step is typically fast.
Investigation of SN(ANRORC) Mechanisms in Pyrimidine Systems
In certain cases, particularly with strong nucleophiles like amide ions in liquid ammonia (B1221849), an alternative mechanistic pathway known as the SN(ANRORC) mechanism can operate. wikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. acs.orgscispace.com
The key steps of the ANRORC mechanism are:
Addition of the Nucleophile: Similar to the SNAr mechanism, the nucleophile adds to the pyrimidine ring, but often at a position other than the one bearing the leaving group.
Ring Opening: The resulting anionic adduct undergoes a cleavage of one of the ring bonds, typically a C-N bond, to form an open-chain intermediate.
Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring, expelling the original leaving group in the process.
Isotope labeling studies are often employed to distinguish between the SNAr and SN(ANRORC) pathways. For instance, if a pyrimidine ring is labeled with ¹⁵N, and the reaction proceeds via an ANRORC mechanism, the label may be scrambled or lost in the final product. While there are no specific studies investigating the SN(ANRORC) mechanism for this compound, it is a plausible alternative pathway under specific reaction conditions, especially with powerful nucleophiles that can induce ring opening. researchgate.net
Influence of Substituents on Pyrimidine Ring Reactivity
The reactivity of the pyrimidine ring in this compound is a delicate balance of the electronic effects of its substituents:
-Cl at C6: The chloro group is an inductively electron-withdrawing substituent, which significantly increases the electrophilicity of the C6 carbon, making it the primary site for nucleophilic attack. It also serves as a good leaving group.
-N(CH₃)₂ at C4: The dimethylamino group is a strong electron-donating group through resonance. This effect increases the electron density of the pyrimidine ring, which deactivates it towards nucleophilic attack compared to an unsubstituted pyrimidine. This deactivating effect is more pronounced at the C2 and C6 positions.
Table 3: Summary of Substituent Effects on Nucleophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Influence on Reactivity at C6 |
| -Cl | C6 | -I > +R (Inductively withdrawing) | Activates the site of attack; acts as a leaving group. |
| -N(CH₃)₂ | C4 | +R > -I (Resonance donating) | Deactivates the ring towards nucleophilic attack. |
| -CH₃ | C5 | +I (Inductively donating) | Weakly deactivates the ring towards nucleophilic attack. |
Spectroscopic and Crystallographic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic and crystallographic characterization of the specific chemical compound this compound could not be located.
The request specified an article detailing the Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy of this particular compound. However, no published papers or database entries containing high-resolution ¹H and ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), Electrospray Ionization Mass Spectrometry (ESI-MS), Electron Impact Mass Spectrometry (EI-MS), or IR spectroscopy data for this compound were identified.
While information is available for structurally related pyrimidine derivatives, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and 6-chloro-N,N-dimethylpyrimidin-4-amine, these compounds differ in their substitution patterns from the requested molecule. Extrapolating data from these analogues would not provide a scientifically accurate characterization of this compound.
Consequently, the generation of a scientifically accurate article with the requested data tables and detailed research findings for the specified compound is not possible at this time due to the absence of the necessary primary data in the public domain.
In-depth Analysis of this compound: A Review of Advanced Spectroscopic and Crystallographic Data
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific experimental data for the compound this compound, pertaining to advanced spectroscopic and crystallographic characterization, is not available in published research. Therefore, it is not possible to provide a detailed, data-driven article on the specific topics requested.
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X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its solid state. Single crystal X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry. It also reveals how molecules pack together in a crystal, including the identification of intermolecular forces like hydrogen bonding networks.
Hirshfeld Surface Analysis: This is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface, it provides insights into the types and relative importance of different contacts (e.g., hydrogen bonds, van der Waals forces) that govern the crystal packing.
Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy: This electronic spectroscopy technique probes the electronic transitions of a molecule by measuring its absorption of high-energy ultraviolet light in the vacuum range. It provides fundamental information about the electronic structure and excited states of a compound.
Without experimental results from these techniques for "this compound," a scientifically rigorous article on this topic cannot be constructed.
Advanced Spectroscopic and Crystallographic Characterization
Electronic Spectroscopy
Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra, which arise from the transition of electrons from lower to higher energy molecular orbitals upon absorption of light. By calculating the excitation energies, oscillator strengths, and the nature of the electronic transitions, TDDFT provides deep insights into the photophysical properties of a compound.
For pyrimidine (B1678525) derivatives, TDDFT calculations help in understanding how different substituents on the pyrimidine ring affect the electronic structure and, consequently, the absorption spectra. The method can distinguish between various types of electronic transitions, such as π → π* (transitions between pi-bonding and pi-antibonding orbitals) and n → π* (transitions involving non-bonding electrons, typically from heteroatoms like nitrogen, to pi-antibonding orbitals).
Theoretical calculations for 2-chloropyrimidine (B141910) have characterized the main features of its absorption spectrum. rsc.org These studies allow for the assignment of observed absorption bands to specific electronic transitions. The primary transitions in such molecules are typically of π → π* and n → π* character. The presence of the chlorine atom, an electron-withdrawing group, and the amino and methyl groups, which are electron-donating, in 6-chloro-N,5-dimethylpyrimidin-4-amine would be expected to modulate the energies of the frontier molecular orbitals (HOMO and LUMO) and thus shift the absorption bands compared to simpler derivatives.
The following interactive table presents representative data from a TDDFT study on the related compound 2-chloropyrimidine, illustrating the type of information obtained from such calculations. rsc.org This data is intended to be illustrative of the application of TDDFT to this class of compounds.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|---|
| 4.31 | 287 | 0.002 | HOMO -> LUMO | n -> π |
| 5.35 | 232 | 0.130 | HOMO-1 -> LUMO | π -> π |
| 6.42 | 193 | 0.045 | HOMO -> LUMO+1 | n -> π |
| 6.95 | 178 | 0.450 | HOMO-2 -> LUMO | π -> π |
In this illustrative data for 2-chloropyrimidine, the transitions at lower energies (longer wavelengths) are characterized by low oscillator strengths and are assigned as n → π* transitions. rsc.org The more intense absorptions at higher energies (shorter wavelengths) are attributed to π → π* transitions, which typically have larger oscillator strengths. rsc.org For this compound, the presence of the electron-donating amino and methyl groups would likely lead to a red shift (shift to longer wavelengths) of the π → π* transitions compared to 2-chloropyrimidine.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.orgopenaccessjournals.com For pyrimidine (B1678525) derivatives, DFT methods are widely used to investigate molecular properties. chemrxiv.org
Geometry Optimization and Energetic Calculations
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For a molecule like 6-chloro-N,5-dimethylpyrimidin-4-amine, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to calculate the equilibrium geometry. chemrxiv.org This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.
Energetic calculations would typically follow geometry optimization. These calculations can determine thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. While specific values for the target compound are unavailable, studies on similar chloro-pyrimidine derivatives provide context for the types of data that would be generated. nih.govnih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is for illustrative purposes only, as specific data for the compound is not available.
| Parameter | Hypothetical Value | Method/Basis Set |
|---|---|---|
| Total Energy | Value in Hartrees | B3LYP/6-311++G(d,p) |
| HOMO Energy | Value in eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | Value in eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Value in eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | Value in Debye | B3LYP/6-311++G(d,p) |
Calculation of Spectroscopic Parameters
DFT is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, one could computationally predict:
Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. This aids in the assignment of experimental vibrational bands to specific molecular motions. chemrxiv.org
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry.
These theoretical spectra are invaluable for confirming the identity and purity of a synthesized compound.
Prediction of Conformational Preferences
The methyl groups attached to the pyrimidine ring and the exocyclic amine in this compound allow for different spatial arrangements or conformations. DFT calculations can be used to explore the potential energy surface related to the rotation around single bonds (e.g., the C4-N bond and the N-CH₃ bond). By calculating the relative energies of different conformers, the most stable, low-energy conformation can be identified. For related pyrimidine structures, the orientation of substituents can significantly impact molecular properties and interactions. nih.govnih.gov
Semi-Empirical Quantum Chemistry Methods (e.g., PM5)
Semi-empirical methods, such as PM5 (Parametric Model 5), offer a faster, albeit less accurate, alternative to DFT for computational studies. These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. They are particularly useful for very large molecules where DFT would be computationally prohibitive. For a molecule the size of this compound, PM5 could be used for initial geometry optimizations or for scanning potential energy surfaces before applying more rigorous DFT methods. However, no specific studies employing PM5 for this compound have been found.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate reactions such as nucleophilic aromatic substitution, where the chlorine atom at the C6 position is replaced.
By mapping the reaction pathway, chemists can locate the transition state—the highest energy point along the reaction coordinate. DFT calculations can determine the structure and energy of this transition state. This information provides critical insights into the reaction's feasibility, kinetics, and the factors influencing its outcome. For instance, computational studies on related 4,6-dichloro-5-nitropyrimidines have explored the mechanisms of substitution with amines. chemrxiv.org
In Silico Modeling for Molecular Interactions
In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins. If this compound were being investigated as a potential drug candidate, these methods would be essential.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps to understand the binding mode and estimate the strength of the interaction (binding affinity). researchgate.netmdpi.com Docking studies are fundamental in structure-based drug design.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its complex with a target over time. This can reveal information about the stability of the interaction and conformational changes that occur upon binding.
While these studies are common for bioactive pyrimidine derivatives, no specific in silico modeling research has been published for this compound. researchgate.netmdpi.com
Molecular Docking Studies with Macromolecular Targets (e.g., enzymes, DNA)
No molecular docking studies have been reported for this compound. Research in this area typically involves the use of computational methods to predict the binding orientation of a small molecule to a macromolecular target. This allows for the understanding of binding modes and interactions at a molecular level. However, such investigations have not been conducted or published for this specific compound.
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics simulations for this compound. This computational technique is used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the compound. The absence of these studies means that the conformational flexibility, stability of ligand-protein complexes, and other dynamic properties of this compound have not been computationally explored and reported.
Advanced Derivatization and Applications in Organic Synthesis
Strategies for Further Functionalization of 6-chloro-N,5-dimethylpyrimidin-4-amine
The inherent chemical functionalities of this compound allow for a variety of transformations, enabling the synthesis of a broad spectrum of derivatives. These strategies include selective halogen displacement, modifications of the amino group, and the formation of new carbon-carbon and carbon-heteroatom bonds.
The chlorine atom at the 6-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing diverse functional groups. The reactivity of this position is influenced by the electronic nature of the pyrimidine ring and the substituents present.
Nucleophilic substitution reactions on chloropyrimidines are a cornerstone of their derivatization. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. For instance, the reaction of 4,6-dichloropyrimidines with amines can proceed sequentially, allowing for controlled substitution at both positions. This stepwise approach enables the synthesis of asymmetrically substituted pyrimidines nih.gov. In some cases, intramolecular SNAr reactions can occur, leading to the formation of fused heterocyclic systems nih.gov. The reactivity of the chloro group can be modulated by the other substituents on the pyrimidine ring.
A study on 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a related heterocyclic system with two reactive chlorine atoms, demonstrated regioselective nucleophilic substitution. Treatment with methylamine resulted in the selective displacement of the chlorine atom at the 4-position of the pyrimidine ring, leaving the chloromethyl group intact mdpi.com. This selectivity highlights the differential reactivity of halogen atoms based on their position within the heterocyclic scaffold.
The table below summarizes representative nucleophilic substitution reactions on chloropyrimidine derivatives, illustrating the scope of this transformation.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Primary Amine | Amine, Solvent, Heat | 6-Amino-N,5-dimethylpyrimidin-4-amine derivative | nih.gov |
| Secondary Amine | Amine, Solvent, Heat | 6-Amino-N,5-dimethylpyrimidin-4-amine derivative | nih.gov |
| Alcohol | Alcohol, Base | 6-Alkoxy-N,5-dimethylpyrimidin-4-amine | chemrxiv.org |
| Thiol | Thiol, Base | 6-Thioether-N,5-dimethylpyrimidin-4-amine | wikipedia.org |
The amino group at the 4-position of this compound offers another site for functionalization through N-alkylation and N-acylation reactions. These modifications can introduce a wide range of substituents, further diversifying the chemical space accessible from this starting material.
N-alkylation of aminopyrimidines can be achieved using various alkylating agents such as alkyl halides or by reductive amination. The reaction conditions can be controlled to achieve mono- or di-alkylation of the amino group. For example, the N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one has been demonstrated with alkylating agents like 2-chloroacetamide and diethyl 2-bromomalonate libretexts.org.
N-acylation of amino groups is a common transformation in organic synthesis. The amino group of this compound can be acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This reaction introduces an amide functionality, which can serve as a key structural motif or a handle for further transformations. The enzymatic N-acylation of amino acids has also been explored, offering a selective method for this transformation in aqueous media harvard.edu.
The following table provides examples of N-alkylation and N-acylation reactions on aminopyrimidine systems.
| Reaction Type | Reagent/Conditions | Product Functionality | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-aminopyrimidine | libretexts.org |
| N-Alkylation | Reductive amination (Aldehyde/Ketone, Reducing agent) | N-Alkyl-4-aminopyrimidine | nih.gov |
| N-Acylation | Acyl chloride, Base | N-Acyl-4-aminopyrimidine | rsc.org |
| N-Acylation | Carboxylic acid, Coupling agent | N-Acyl-4-aminopyrimidine | rsc.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chlorine atom at the 6-position of this compound serves as an excellent handle for such transformations. Reactions like the Suzuki, Heck, Stille, and Negishi couplings, as well as the Ullmann condensation, enable the introduction of a wide array of aryl, heteroaryl, alkyl, and other organic moieties.
The Suzuki coupling , which involves the reaction of an organoboron compound with a halide, is a widely used method for forming C-C bonds. The coupling of chloropyrimidines with arylboronic acids has been shown to proceed readily, with the reactivity at the 4-position often being higher than at the 2-position in dichloropyrimidines researchgate.net.
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes organic-chemistry.orgwikipedia.org. This reaction has been successfully applied to the synthesis of 2,4-diaminopyrimidine-based antibiotics using microwave irradiation to facilitate the C-C bond formation on highly functionalized substrates nih.gov.
The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides organic-chemistry.orgwikipedia.org. This reaction is known for its tolerance of a wide variety of functional groups harvard.edunrochemistry.com.
The Negishi coupling employs organozinc reagents for the formation of C-C bonds and is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms wikipedia.orgorganic-chemistry.org. A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine has been developed using a Negishi cross-coupling reaction acs.org.
The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-S, and C-N bonds wikipedia.org. While it often requires higher temperatures than palladium-catalyzed reactions, it provides a valuable alternative for certain transformations chemeurope.comnih.gov. Microwave-assisted Ullmann condensation has been shown to be an efficient method for the synthesis of various heterocyclic compounds researchgate.net.
Below is a table summarizing these important cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst/Metal | Bond Formed | Reference |
| Suzuki Coupling | Organoboron reagent | Palladium | C-C | researchgate.net |
| Heck Reaction | Alkene | Palladium | C-C | organic-chemistry.orgwikipedia.org |
| Stille Coupling | Organotin reagent | Palladium | C-C | organic-chemistry.orgwikipedia.org |
| Negishi Coupling | Organozinc reagent | Palladium or Nickel | C-C | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Alcohol, Thiol, Amine | Copper | C-O, C-S, C-N | wikipedia.orgchemeurope.com |
Utilization as a Core Scaffold for Complex Molecule Construction
The derivatized forms of this compound are valuable intermediates for the construction of more complex molecular architectures, including fused heterocyclic systems and hybrid molecules.
The pyrimidine ring of this compound can serve as a foundation for the synthesis of various fused heterocyclic systems. By introducing appropriate functional groups through the reactions described above, subsequent intramolecular cyclization can lead to the formation of bicyclic and polycyclic structures.
Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities. Their synthesis often involves the cyclization of appropriately substituted pyrimidines. For instance, a practical strategy for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starts from 4,6-dichloro-5-formylpyrimidine nih.gov. Another approach involves the reaction of 6-aminopyrimidin-4-ones with various reagents to construct the second pyrimidine ring researchgate.net. One-pot multicomponent reactions have also been developed for the efficient synthesis of these fused systems researchgate.netrsc.orgoiccpress.com.
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles, often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents rsc.orgresearchgate.net. The pyrimidine moiety can be constructed onto a pre-existing pyrazole ring. Alternatively, a pyrazole ring can be formed from a substituted pyrimidine precursor. Palladium-catalyzed cross-coupling reactions have been instrumental in introducing diverse functional groups to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, enhancing their biological and structural diversity rsc.org. The synthesis of these compounds can be achieved through various strategies, including cyclization, condensation, and three-component reactions nih.govrsc.orgekb.eg.
The following table outlines general strategies for the synthesis of these fused heterocycles from pyrimidine precursors.
| Fused Heterocycle | General Synthetic Strategy | Key Starting Material | Reference |
| Pyrimido[4,5-d]pyrimidine | Cyclization of a 4-amino-5-functionalized pyrimidine | 4-Amino-5-cyanopyrimidine or 4-Amino-5-carboxamidopyrimidine | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Condensation of a hydrazine with a 1,3-dicarbonyl equivalent on the pyrimidine ring | Hydrazinopyrimidine | rsc.orgresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Condensation of a 5-aminopyrazole with a β-dicarbonyl compound | 5-Aminopyrazole | nih.govrsc.org |
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The this compound scaffold can be incorporated into hybrid structures with other biologically active molecules, such as peptides or steroids, to create novel compounds with potentially enhanced or synergistic activities.
Pyrimidine-Peptide Conjugates: The synthesis of pyrimidine conjugates with peptide fragments can be achieved by forming an amide bond between the pyrimidine moiety and the peptide backbone. For example, a series of pyrimidine conjugates containing a benzoxazine fragment attached via a 6-aminohexanoyl linker were synthesized through nucleophilic substitution of chlorine in various chloropyrimidines.
Pyrimidine-Steroid Conjugates: The conjugation of a pyrimidine moiety to a steroidal framework has been reported to result in a synergistic effect of both biologically active scaffolds. A library of steroidal pyrimidines was prepared from pregnenolone acetate (B1210297) and diosgenin through a cycloaddition reaction of nitrogen-containing 1,3-binucleophiles with a steroidal α,β-unsaturated ketone nih.govnih.gov. This approach demonstrates the feasibility of creating hybrid molecules that combine the structural features of pyrimidines and steroids.
Future Directions in Pyrimidine-Based Scaffold Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its versatile chemical nature. nih.govnih.gov The future development of pyrimidine-based scaffolds is poised to expand upon its privileged status, driven by advancements in synthetic chemistry, computational methods, and a deeper understanding of biological targets.
Key future directions include:
Expansion of Chemical Space: Researchers are continuously exploring novel synthetic methodologies to decorate the pyrimidine core at positions 2, 4, 5, and 6, which are amenable to structural modifications. mdpi.com This allows for the creation of vast libraries of analogues with diverse physicochemical properties. The aim is to generate compounds that can modulate novel biological targets and overcome challenges such as drug resistance. gsconlinepress.com
Covalent and Targeted Inhibitors: There is a growing interest in designing pyrimidine derivatives that can act as covalent inhibitors. By incorporating a reactive group (a "warhead") onto the scaffold, these molecules can form a permanent bond with a specific amino acid residue (like cysteine) in a target protein. This approach can lead to drugs with higher potency and prolonged duration of action.
Development of Proteolysis-Targeting Chimeras (PROTACs): The pyrimidine scaffold is an attractive component for the design of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Pyrimidine moieties can be optimized as the warhead that binds to the protein of interest.
Integration with Artificial Intelligence and Machine Learning: Computational tools are becoming indispensable in drug discovery. AI and machine learning algorithms can be used to predict the biological activity and pharmacokinetic properties of virtual pyrimidine libraries, helping to prioritize the synthesis of compounds with the highest probability of success. This accelerates the design-make-test-analyze cycle.
Bioisosteric Replacement and Scaffold Hopping: The pyrimidine ring is often used as a bioisostere for other aromatic systems, like phenyl rings, to improve properties such as metabolic stability and solubility. nih.govnih.gov Future research will continue to leverage this characteristic, employing "scaffold hopping" techniques to replace existing cores in known drugs with a pyrimidine ring to discover new intellectual property and enhanced therapeutic profiles.
Green Chemistry Approaches: The synthesis of pyrimidine derivatives is evolving to incorporate principles of green chemistry. This includes the use of microwave-assisted synthesis to reduce reaction times, employing environmentally benign solvents, and developing one-pot, multi-component reactions to increase efficiency and reduce waste. gsconlinepress.com
The versatility and synthetic tractability of the pyrimidine core ensure that it will remain a highly relevant and dynamic scaffold in the future of drug discovery and organic synthesis. researchgate.net
Q & A
Basic: What are the common synthetic routes for 6-chloro-N,5-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidine precursors. For example, 6-chloro-5-nitropyrimidin-4-amine derivatives can undergo nucleophilic substitution with methylamine under controlled conditions (e.g., 60–80°C, 12–24 hours) . Key variables include:
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% optimizes coupling efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Nitro group effects : The nitro substituent at position 5 activates the pyrimidine ring for amination but may require subsequent reduction steps .
Yield improvements (70–85%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent dechlorination side reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the N-methyl group shows a singlet at δ ~3.0 ppm, while aromatic protons resonate at δ 8.0–8.5 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 157.60) and detects isotopic chlorine patterns .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, as demonstrated in related pyrimidine structures (e.g., N4,N4-dimethyl analogs form intermolecular N–H···N bonds) .
Basic: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent selection : Slow evaporation of chloroform/methanol (9:1 v/v) produces single crystals suitable for SHELX refinement .
- Temperature control : Crystallization at 4°C minimizes thermal motion artifacts.
- Hydrogen bonding : Substituents like chloro and methyl groups influence packing; for example, dichloro analogs form π-stacking interactions that stabilize the lattice .
Advanced: How can regioselectivity challenges in amination reactions be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Steric effects : Bulky amines favor substitution at less hindered positions (e.g., position 4 over 2 in pyrimidine derivatives) .
- Electronic effects : Electron-withdrawing groups (e.g., NO₂ at position 5) activate specific sites for nucleophilic attack. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
- Catalyst tuning : Bidentate ligands (e.g., Xantphos) improve selectivity by stabilizing transition states .
Advanced: How should researchers resolve contradictions in reactivity data across substituted pyrimidines?
Methodological Answer:
- Comparative kinetic studies : Monitor reaction rates for analogs (e.g., 6-chloro vs. 6-bromo derivatives) to isolate electronic vs. steric contributions .
- Crystallographic analysis : Correlate molecular geometry (e.g., bond angles from X-ray data) with reactivity trends. For example, steric crowding at position 2 reduces amination efficiency .
- Statistical modeling : Use multivariate regression to deconvolute factors like solvent polarity, temperature, and substituent Hammett parameters .
Advanced: What computational approaches predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using PyMOL or AutoDock. Prioritize derivatives with high docking scores and complementary hydrogen bonds to active-site residues .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, solubility) via QSAR models in tools like SwissADME. Chloro and methyl groups often enhance membrane permeability but may reduce aqueous solubility .
Advanced: How does the chloro substituent influence stability under varying pH and temperature?
Methodological Answer:
- pH-dependent degradation : The chloro group confers stability under acidic conditions (pH 2–4) but hydrolyzes to hydroxyl derivatives at pH > 9. Monitor via HPLC .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C. Chloro-substituted pyrimidines exhibit higher thermal resilience than fluoro analogs due to stronger C–Cl bonds .
Advanced: What strategies mitigate side reactions during functionalization of the pyrimidine core?
Methodological Answer:
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) before introducing electrophiles .
- Low-temperature protocols : Perform reactions at –20°C to suppress dimerization or oxidation side products .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
